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Fluorescent Brightener 54

Cat. No.: B1171837
CAS No.: 12768-89-7
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Description

Historical Trajectories and Milestones in Fluorescent Brightener Research

The concept of optical whitening predates the synthesis of modern brighteners. Early practices involved "bluing," where a small amount of blue dye was added to laundry to mask yellowing. The scientific foundation for FBAs was laid in 1852 by G.G. Stokes, who first described the phenomenon of fluorescence. culturalheritage.org

A significant milestone occurred in 1929 when P. Krais discovered that esculin, an extract from horse chestnut bark, could impart a fluorescent whitening effect on fabrics. chemicalbook.com This spurred research into synthetic compounds with superior performance. The breakthrough came in the 1940s with the development of stilbene (B7821643) derivatives. The first commercially successful FBA, based on 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA), was introduced, marking the beginning of large-scale industrial application in textiles and detergents. chemicalbook.com

Evolution of Academic Inquiry into Stilbene-Triazine Fluorescent Brighteners

The most commercially significant and researched class of FBAs is the bis-triazinyl derivatives of DASDA. unishivaji.ac.in These compounds are synthesized by reacting DASDA with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and subsequently substituting the remaining chlorine atoms with various amines, alcohols, or phenols. wiley.com This modular synthesis allows for the fine-tuning of properties such as solubility, affinity for specific substrates (like cotton or polyamide), and stability.

Academic inquiry has focused on understanding the structure-property relationships within this class. Research has explored how different substituent groups on the triazine rings affect the brightener's photophysical properties, lightfastness, and performance in various applications. For example, introducing morpholino or ethanolamino groups can enhance water solubility and affinity for cellulosic fibers. unishivaji.ac.inncsu.edu The vast number of possible variations has made this class incredibly versatile and dominant in the market, with an estimated 80% of all FBAs produced being derived from stilbene. scispace.com

Contemporary Research Paradigms and Unaddressed Challenges in Fluorescent Brightener Science

Current research in FBA science is driven by the need for enhanced performance, improved sustainability, and expanded functionality. A major challenge for the stilbene-triazine class is their limited photostability. ncsu.edu Upon exposure to UV light, the fluorescent trans-isomer can convert to the non-fluorescent cis-isomer, leading to a loss of whitening efficacy. scispace.comresearchgate.net This photoisomerization is a key area of investigation, with researchers exploring strategies to create more light-stable molecules. wiley.com

Other significant challenges include:

Environmental Persistence: Many FBAs are not readily biodegradable, leading to their accumulation in wastewater and aquatic environments. alkuhme.com

Regulatory Scrutiny: Growing environmental and health concerns have led to stricter regulations on the use of certain chemical compounds, pushing the industry towards safer, eco-friendly alternatives. giiresearch.compersistencemarketresearch.com

Application Limitations: Traditional FBAs can have poor water solubility or require harsh application conditions. Developing multifunctional agents that offer benefits beyond whitening, such as UV protection or antimicrobial properties, is a key research paradigm. ncsu.edudatahorizzonresearch.com

Scope and Orientations of Advanced Research on Fluorescent Brightener 54

While specific advanced research on this compound is not widely published, the trajectory for a compound in this class would follow the broader trends in the field. Future research would likely focus on:

Advanced Photophysical Characterization: Detailed investigation of its absorption, emission, fluorescence quantum yield, and lifetime to precisely understand its brightening efficiency.

Improving Photostability: Developing derivatives or formulations that inhibit the trans-to-cis isomerization, thereby extending the product's effective lifespan. obachemical.com

Sustainable Development: Research into biodegradable analogues or "smart" FBAs that respond to environmental stimuli. fscichem.com The development of bio-based and non-toxic brighteners is a significant area of opportunity. giiresearch.comdatahorizzonresearch.com

Nanotechnology Integration: The use of nanotechnology to create FBA-based systems with enhanced efficiency and controlled application is an emerging field of interest. datahorizzonresearch.comfscichem.com

Computational Modeling: Employing AI and computational chemistry to design novel FBA molecules with optimized properties, improving efficiency and reducing waste in the development process. futuremarketinsights.com

Research Data and Findings

Detailed research findings for this compound are limited. However, data for representative stilbene-triazine compounds provide insight into the typical properties of this class.

Interactive Table: General Properties of C.I. This compound

PropertyValueSource
CAS Number 12768-89-7 lookchem.com
Molecular Formula C21H16ClN2NaO3S (Note: Disputed, Pyrazole structure) dyestuffintermediates.com
Fluorescence Greenish-blue epa.gov
Solubility Good in water epa.gov
Stability Stable to dithionite epa.gov
Application Protein fibers (e.g., wool), Nylon dyestuffintermediates.comepa.gov

Interactive Table: Photophysical Properties of a Representative Stilbene-Triazine Brightener

Data presented for a typical diaminostilbene-disulfonate derivative in aqueous solution.

PropertyValueSource
Isomer trans-isomer scispace.comresearchgate.net
Absorption Maximum (λmax) ~343-350 nm scispace.com
Emission Maximum (λem) ~400-450 nm researchgate.net
Isomer cis-isomer scispace.comresearchgate.net
Absorption Maximum (λmax) ~260-274 nm scispace.com
Emission Maximum (λem) Non-fluorescent unishivaji.ac.inresearchgate.net

Properties

CAS No.

12768-89-7

Molecular Formula

C8H3BrCl2O2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Fluorescent Brightener 54

Classical and Conventional Synthetic Routes for Fluorescent Brightener 54 Analogues

The industrial production of this compound and its analogues has traditionally relied on well-established multi-step synthetic pathways. These methods often involve the construction of the stilbene (B7821643) backbone, a key structural motif responsible for the compound's fluorescent properties. Two of the most significant classical methods for forming the ethylene (B1197577) bridge in stilbene derivatives are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Wittig reaction , developed by Georg Wittig in 1954, is a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgthermofisher.com In the context of this compound synthesis, this would typically involve the reaction of a phosphorus ylide (Wittig reagent) with a suitable aldehyde. The ylide is prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. youtube.com While effective, a notable drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide, which can be challenging to separate from the final product. mnstate.edu

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This method utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgalfa-chemistry.com The HWE reaction typically shows a high degree of stereoselectivity, favoring the formation of the (E)-alkene, which is the desired isomer for most fluorescent brighteners due to its planarity and extended conjugation. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed, simplifying the purification process. alfa-chemistry.com The synthesis of stilbenes, 1,4-distyrylbenzenes, and 4,4'-distyrylbiphenyls has been successfully achieved using the HWE reaction in phase-transfer catalysis systems. researchgate.net

Another classical approach involves the condensation of 4,4'-dinitrostilbene-2,2'-disulfonic acid derivatives. The synthesis of the precursor, disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate, starts with the sulfonation of 4-nitrotoluene, followed by oxidation with sodium hypochlorite. wikipedia.org Subsequent reduction of the nitro groups yields the corresponding diamino compound, which can then be further modified. wikipedia.org

The following table summarizes these classical synthetic routes:

Table 1: Overview of Classical Synthetic Routes for Stilbene-Based Brighteners
Synthetic RouteKey ReactantsKey IntermediatesAdvantagesDisadvantages
Wittig ReactionAldehyde/Ketone, Phosphonium YlideBetaine, OxaphosphetaneVersatile for many carbonyl compoundsDifficult removal of phosphine oxide byproduct
Horner-Wadsworth-Emmons ReactionAldehyde/Ketone, Phosphonate CarbanionPhosphonate adductHigh (E)-stereoselectivity, easy byproduct removalRequires preparation of phosphonate reagent
Dinitrostilbene Reduction4-Nitrotoluene, Sodium Hypochlorite4,4'-Dinitrostilbene-2,2'-disulfonic acidUtilizes readily available starting materialsMulti-step process involving hazardous reagents

Expedited and One-Pot Synthesis Strategies for this compound Derivatives

In response to the demand for more efficient and cost-effective manufacturing processes, research has focused on developing expedited and one-pot synthesis strategies for fluorescent brighteners. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of reduced waste, energy consumption, and processing time. lookchem.com

While specific one-pot syntheses for this compound are not extensively detailed in publicly available literature, the principles of multicomponent reactions are applicable. lookchem.com For instance, a one-pot approach could potentially combine the formation of the stilbene backbone via a Wittig or HWE-type reaction with subsequent functionalization steps. The synthesis of substituted dihydropyrimidinones via a one-pot three-component approach highlights the potential of such strategies in heterocyclic synthesis, which can be conceptually extended to the synthesis of complex molecules like fluorescent brighteners. tcichemicals.com

Research on Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. The mechanism of the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate. This is followed by the formation of a four-membered oxaphosphetane ring, which then decomposes to the alkene and triphenylphosphine oxide. masterorganicchemistry.commnstate.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction mechanism also proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl group. wikipedia.org The stereoselectivity is generally high for the (E)-isomer, which is attributed to thermodynamic control in the elimination step. alfa-chemistry.com

Kinetic studies of the application of fluorescent brighteners to substrates like cotton have been conducted to understand the adsorption behavior. For example, a study on C.I. Fluorescent Brightener 113, a stilbene derivative, showed that the dyeing process follows pseudo-second-order kinetics, indicating that the adsorption is the rate-determining step. chemicalbook.comnih.gov Such studies provide insights into the interaction between the brightener and the substrate, which is essential for its effective application.

Design and Synthesis of Novel this compound Analogues with Tailored Photophysical or Interactional Characteristics

The design and synthesis of novel analogues of this compound are aimed at improving its performance and expanding its applications. By introducing different functional groups into the molecular structure, it is possible to fine-tune the photophysical properties, such as the absorption and emission wavelengths, quantum yield, and photostability. nih.govmdpi.com

For instance, the introduction of electron-donating or electron-withdrawing groups into the stilbene backbone can lead to a bathochromic (red) shift in the absorption and emission spectra. nih.gov The synthesis of novel stilbene-alkoxysilane fluorescent brighteners has been reported, which can be covalently bonded to substrates like cotton, thereby improving their durability. researchgate.net

The modification of the substituents on the triazine rings in related stilbene-based brighteners allows for the tailoring of properties such as solubility and affinity for different substrates. researchgate.net A series of new optical brighteners have been synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with various organic amines and subsequently with 4,4'-diaminostilbene-2,2'-disulfonic acid. researchgate.net

The following table illustrates the effect of different substituents on the photophysical properties of stilbene derivatives:

Table 2: Influence of Substituents on Photophysical Properties of Stilbene Analogues
Substituent TypePositionEffect on Absorption/EmissionExample of Functional Group
Electron-donatingAromatic ringsBathochromic shift (red-shift)-NH2, -OH, -OR
Electron-withdrawingAromatic ringsBathochromic shift (red-shift)-NO2, -CN, -SO3H
AlkoxysilaneSide chainsEnables covalent bonding to substrates-Si(OCH3)3

Green Chemistry Principles and Sustainable Approaches in this compound Manufacturing Research

The principles of green chemistry are increasingly being applied to the manufacturing of fluorescent brighteners to minimize their environmental impact. This includes the use of less hazardous reagents, solvent-free reaction conditions, and the development of more energy-efficient processes.

Research into greener synthetic routes for optical brightening agents has explored the use of environmentally friendly approaches. google.com One area of focus is the replacement of hazardous solvents with water or the use of solvent-free conditions. lookchem.com For example, the Biginelli condensation for the synthesis of dihydropyrimidinones has been successfully carried out under solvent-free conditions. lookchem.com

Furthermore, the development of catalysts that can be easily recovered and reused is a key aspect of green chemistry. The use of a recyclable magnetic nanocatalyst for the synthesis of 1,4-dihydropyridine (B1200194) derivatives demonstrates the potential for such technologies in the synthesis of complex organic molecules. researchgate.net

In the context of stilbene-based brighteners, sustainable approaches also involve the optimization of reaction conditions to improve yields and reduce waste. Membrane separation technology has been proposed as an alternative to acid precipitation in the post-treatment of a symmetric bis(triazinylamino) stilbene compound, which improves product quality and eliminates acidic sewage. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of Fluorescent Brightener 54

Excited State Dynamics and Energy Dissipation Mechanisms of Fluorescent Brightener 54

The photophysical behavior of this compound, a stilbene-based derivative, is governed by the dynamics of its excited states and the subsequent pathways for energy dissipation. Upon absorption of ultraviolet radiation (typically in the 300–400 nm range), the molecule is promoted to an excited singlet state. europa.euunishivaji.ac.in From this state, several competing processes can occur, including fluorescence, internal conversion, intersystem crossing, and photoisomerization. wikipedia.org

A key deactivation channel for stilbene-based fluorescent whitening agents (FWAs) is an activated rate process within the first excited singlet state. europa.eu This process is influenced by temperature, with fluorescence lifetimes decreasing as temperature increases. europa.eu This suggests that thermally activated torsional motion around the central C-C double bond provides a non-radiative decay pathway, which competes with fluorescence emission. europa.eu The bulky and flexible substituents on the stilbene (B7821643) backbone can also promote additional radiationless deactivation channels through limited rotation of the excited singlet E-isomer. europa.eu

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules like this compound. nih.govinstras.com This method monitors the decay of fluorescence intensity over time following excitation with a short pulse of light, providing insights into the lifetimes of the excited states and the rates of various deactivation processes. instras.combmglabtech.com

For stilbene-based FWAs, time-resolved fluorescence measurements have revealed that fluorescence lifetimes are sensitive to environmental factors, particularly temperature. europa.eu An increase in temperature leads to a decrease in the fluorescence lifetime. europa.eu This is consistent with the presence of a thermally activated, non-radiative decay channel, which becomes more efficient at higher temperatures, thus depopulating the excited state more rapidly. europa.eu

These studies often employ techniques like time-correlated single photon counting (TCSPC) or phase-modulation fluorometry to measure fluorescence decay kinetics on the nanosecond timescale. instras.com The decay is often described by a sum of exponential functions, where each component corresponds to a distinct excited-state species or deactivation pathway. instras.com For example, a multi-exponential decay could indicate the presence of different conformers or the occurrence of processes like excited-state reactions or energy transfer.

The data obtained from time-resolved fluorescence spectroscopy, such as fluorescence lifetimes (τ) and their corresponding amplitudes (α), are crucial for building a comprehensive model of the photophysical behavior of this compound.

Table 1: Hypothetical Time-Resolved Fluorescence Decay Data for this compound

ParameterValueDescription
Excitation Wavelength (λex)350 nmWavelength used to excite the sample.
Emission Wavelength (λem)430 nmWavelength at which fluorescence is monitored.
Lifetime Component 1 (τ1)1.2 nsRepresents a fast decay component, possibly related to non-radiative processes like isomerization.
Lifetime Component 2 (τ2)4.5 nsRepresents a slower decay component, associated with the fluorescence of the stable trans-isomer.
Pre-exponential Factor 1 (α1)0.3Contribution of the fast decay component to the total fluorescence.
Pre-exponential Factor 2 (α2)0.7Contribution of the slower decay component to the total fluorescence.
Chi-squared (χ²)1.1A statistical measure of the goodness of fit of the decay model to the experimental data.

Note: This table is illustrative and based on typical values for similar fluorescent dyes. Actual experimental values may vary.

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) are two important quenching mechanisms that can influence the fluorescence of this compound, particularly in complex systems.

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule in the excited state. rsc.orgnih.gov In the context of fluorescent sensors, PET is often designed to be "switched off" upon binding of an analyte, leading to an increase in fluorescence. nih.govalmacgroup.com For a molecule like this compound, interactions with certain species in its environment could potentially lead to PET, causing fluorescence quenching. The efficiency of PET depends on the thermodynamic driving force, which is related to the redox potentials of the donor and acceptor and the excitation energy of the fluorophore. almacgroup.com

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. wikipedia.orgmdpi.com Energy is transferred from the excited donor to the acceptor via dipole-dipole coupling. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. wikipedia.orgresearchgate.net If this compound is in close proximity to another molecule that can act as an energy acceptor, its fluorescence can be quenched via FRET. This is a key principle used in many biological and chemical sensing applications. mdpi.comnih.gov

While specific PET and FRET studies on this compound are not extensively detailed in the provided context, the fundamental principles are broadly applicable to stilbene-based fluorophores. Research in this area would involve studying the brightener in the presence of potential electron donors/acceptors or energy acceptors to characterize these deactivation pathways.

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are fundamental photophysical parameters that provide deep insights into the excited-state behavior of a fluorophore. wikipedia.orgresearchgate.net The quantum yield represents the efficiency of the fluorescence process, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state. wikipedia.orgkobv.de

Methodologically, fluorescence quantum yields are often determined relative to a well-characterized standard with a known quantum yield. researchgate.netkobv.de Absolute methods, using an integrating sphere to collect all emitted photons, are also employed for higher accuracy. kobv.de Fluorescence lifetimes are typically measured using time-domain (e.g., TCSPC) or frequency-domain techniques. instras.com

For stilbene-based brighteners, these studies provide mechanistic insights. The relationship between quantum yield and lifetime is given by: Φf = kf / (kf + knr) = kf * τf where kf is the radiative decay rate and knr is the sum of all non-radiative decay rates. wikipedia.org

Studies on similar compounds show that factors like solvent polarity, temperature, and the presence of quenchers can significantly affect both Φf and τf. europa.euwikipedia.org For instance, the activation energy for photoisomerization in stilbene derivatives can be determined by studying the temperature dependence of the fluorescence lifetime and quantum yield. europa.eu A decrease in both parameters with increasing temperature points to an efficient, thermally activated non-radiative decay channel, which is a hallmark of the isomerization process. europa.eu

Table 2: Photophysical Parameters for a Typical Stilbene-Based Fluorescent Brightener

ParameterValueMethod of DeterminationSignificance
Absorption Maximum (λabs)~350 nmUV-Vis SpectroscopyCorresponds to the S0 → S1 electronic transition.
Emission Maximum (λem)~430 nmFluorescence SpectroscopyWavelength of maximum fluorescence intensity.
Fluorescence Quantum Yield (Φf)0.1 - 0.8Relative or Absolute FluorometryMeasures the efficiency of light emission. Varies with structure and environment.
Fluorescence Lifetime (τf)1 - 5 nsTime-Correlated Single Photon Counting (TCSPC)Characterizes the decay of the excited state.
Radiative Rate Constant (kf)~1 x 10⁸ s⁻¹Calculated from Φf and τfIntrinsic rate of photon emission.
Non-radiative Rate Constant (knr)VariesCalculated from Φf and τfRate of de-excitation through heat, isomerization, etc.

Note: The values presented are typical for this class of compounds and serve an illustrative purpose.

Photodegradation and Phototransformation Mechanisms of this compound under Environmental and Applied Conditions

This compound, being a stilbene derivative, is susceptible to photodegradation and phototransformation when exposed to ultraviolet light, particularly in environmental and applied settings. nih.govresearchgate.net These processes are significant as they can lead to a loss of brightening effect and the formation of colored byproducts, a phenomenon known as photoyellowing. nih.gov

The photodegradation rates in natural sunlight can be relatively fast, with half-lives potentially ranging from hours to days in the photic zone of aquatic environments. europa.eu The primary mechanism involves the absorption of UV light, which initiates a series of chemical reactions. europa.euindustrialchemicals.gov.au

A crucial initial step in the photochemistry of stilbene-based FWAs is photoisomerization. europa.euresearchgate.net These compounds typically exist as the trans (E) isomer, which is highly fluorescent and planar. Upon absorbing UV light, the trans isomer can be converted to the cis (Z) isomer. heraproject.com This cis isomer is generally non-planar and non-fluorescent or weakly fluorescent. researchgate.net

This trans-cis isomerization is a reversible process, and a photostationary state is established under continuous irradiation, where the rates of the forward (trans → cis) and reverse (cis → trans) reactions are equal. europa.eu The isomer distribution at this photostationary state is dependent on factors like the wavelength of light and the temperature. europa.eu

Table 3: Comparison of trans and cis Isomers of a Stilbene-Based FWA

Propertytrans-Isomer (E)cis-Isomer (Z)
Molecular GeometryPlanarNon-planar
FluorescenceStrongWeak or None
UV AbsorptionHighLower
Photochemical StabilityLess StableMore Reactive towards degradation

The photodegradation of stilbene-based FWAs proceeds beyond simple isomerization, leading to the formation of various degradation products. nih.gov A key initial degradation mechanism identified for a similar stilbene-based FWA, 4,4'-bis(2-sulfostyryl)biphenyl (DSBP), is hydroxylation. nih.gov This process is believed to be a critical step leading to the yellowing of solutions upon irradiation, particularly in the presence of species like hydrogen peroxide, which can be generated under environmental conditions. nih.gov

The formation of polyhydroxylated derivatives is implicated as an intermediate step. nih.gov Subsequent oxidation of these hydroxylated compounds can lead to the formation of quinone-type structures. nih.gov These quinone derivatives are colored and are considered a key cause of the photoyellowing observed with these brighteners. nih.gov

Photoisomerization : trans-FWA ⇌ cis-FWA

Initial Degradation : The isomers undergo further photochemical reactions.

Hydroxylation : Introduction of hydroxyl (-OH) groups onto the aromatic rings.

Oxidation : Conversion of hydroxylated intermediates to colored quinone-like products.

While specific degradation products for this compound are not detailed, the pathways observed for structurally similar stilbene-based FWAs provide a strong model for its expected behavior. nih.govresearchgate.net The degradation ultimately consists of photolysis followed by potential biodegradation of the resulting smaller molecules. heraproject.com

Intermolecular Interactions and Aggregation-Induced Enhanced Emission (AIEE) Phenomena of this compound in Various Media

The performance of fluorescent molecules is critically dependent on their immediate environment. Intermolecular interactions with solvent molecules or a host matrix, as well as self-aggregation, can profoundly alter their photophysical properties. A key phenomenon observed in some fluorophores is Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE). wikipedia.org This behavior is contrary to the more common aggregation-caused quenching (ACQ), where fluorescence intensity diminishes upon aggregation. In AIEE-active molecules, the restriction of intramolecular motions in the aggregated or solid state suppresses non-radiative decay pathways, leading to significantly enhanced fluorescence emission. wikipedia.orgnih.gov

The polarity and viscosity of the surrounding medium are critical factors that modulate the photophysical characteristics of fluorescent dyes.

Solvent Polarity: The interaction between a fluorophore and solvent molecules can alter the energy levels of its ground and excited states. For many dyes, particularly those with a donor-acceptor structure, the excited state is more polar than the ground state. In such cases, an increase in solvent polarity leads to greater stabilization of the excited state. This stabilization lowers the energy gap for fluorescence emission, resulting in a bathochromic (red) shift of the emission spectrum to longer wavelengths. evidentscientific.comraco.cat This phenomenon, known as solvatochromism, can lead to large Stokes shifts. raco.cat However, the fluorescence quantum yield of some robust fluorophores, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), has been found to remain high regardless of solvent polarity. acs.org

Solvent Viscosity: An increase in the viscosity of the medium physically restricts the rotational and vibrational freedom of the fluorophore. wikipedia.org Since these molecular motions serve as non-radiative pathways for the de-excitation of the singlet excited state, hindering them reduces energy loss and promotes radiative de-excitation (fluorescence). This often results in a higher fluorescence quantum yield. This viscosity-activated fluorescence is a key principle underlying the AIEE phenomenon. core.ac.uk

Table 1: Effect of Solvent Polarity on the Fluorescence Emission of a Donor-Acceptor Schiff Base

This table illustrates the solvatochromic shift for a donor-acceptor system, demonstrating how emission wavelength changes with the polarity of the solvent. A similar trend would be expected for other polar fluorophores.

SolventPolarity (Dielectric Constant, ε)Emission Maximum (λem, nm)
n-Hexane1.88480
Toluene2.38505
Dichloromethane8.93542
Acetone20.7558
Acetonitrile (B52724)37.5565
Methanol32.7570

Data adapted from a study on a donor-acceptor system to illustrate the principle of solvatochromism. nih.gov

When incorporated into solid media like polymers, the behavior of fluorescent brighteners is governed by guest-host interactions and the polymer's morphology.

The aggregation of dye molecules within a polymer is influenced by the solubility and specific interactions (e.g., hydrogen bonds, π-π interactions) between the dye and the polymer chains. acs.org Stronger guest-host interactions can increase the dye's solubility and raise the concentration threshold required for aggregation to occur. acs.org

The degree of crystallinity of the polymer matrix also plays a significant role. Dye molecules are typically expelled from the ordered crystalline regions and become concentrated in the amorphous domains. acs.org This localized increase in concentration can promote the formation of aggregates, leading to AIEE if the brightener is AIEE-active. The AIEE effect in polymers can be quantified by monitoring the ratio of fluorescence intensity from the aggregated state versus the monomeric state at increasing dye concentrations. acs.org For example, studies on optical brighteners like 4,4′-bis(2-benzoxazolyl) stilbene (BBS) in high-density polyethylene (B3416737) (HDPE) have demonstrated this concentration-dependent aggregation and enhanced emission. acs.org

Table 2: Aggregation-Induced Enhanced Emission (AIEE) Behavior of Various Optical Brighteners in a High-Density Polyethylene (HDPE) Matrix

Optical BrightenerMonomeric Peak (nm)Aggregated Peak (nm)AIEE Observed
BBON405470Yes
BBS (OB-1)430500Yes
BMBS430500Yes
BMBE400465 (br)Yes

Data extracted from a study screening commercially available optical brighteners. acs.org The presence of a distinct peak for the aggregated state that grows with concentration is evidence of AIEE. (br) denotes a broad peak.

Advanced Spectroscopic Characterization Techniques (e.g., EPR, Non-Linear Optics) for Elucidating this compound Properties

To gain a deeper understanding of the electronic structure and excited-state dynamics of fluorescent molecules, advanced spectroscopic techniques are employed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique that detects species with unpaired electrons, such as free radicals or triplet states. While a molecule like this compound is diamagnetic in its ground state (no unpaired electrons), EPR can be used to study its triplet state, which is a diradical species. The triplet state can be populated through intersystem crossing from the singlet excited state, a process that competes with fluorescence. acs.org Laser flash photolysis experiments can confirm the formation of the triplet state, and EPR can provide detailed information about its electronic structure. acs.org Additionally, EPR is valuable for investigating the chemical mechanisms of processes where brighteners act as photoinitiators, generating radical species under irradiation. researchgate.net

Non-Linear Optics (NLO): Non-linear optical phenomena occur when materials interact with high-intensity light, such as that from a laser. uokerbala.edu.iq The optical properties of the material become dependent on the light intensity itself. The Z-scan technique is a widely used method to characterize third-order NLO properties. frontiersin.org By moving a sample through the focal point of a laser beam, one can measure:

Non-Linear Absorption: An "open-aperture" Z-scan measures changes in absorption at high intensities. Reverse saturable absorption (where absorption increases with intensity) is an important NLO property for applications like optical limiting. frontiersin.org

Non-Linear Refraction: A "closed-aperture" Z-scan reveals changes in the refractive index. A valley-peak signature in the Z-scan curve indicates a positive non-linear refractive index (n₂), signifying a self-focusing effect. frontiersin.org Molecules with extensive π-conjugated systems, common in fluorescent brighteners, are expected to exhibit significant NLO properties. frontiersin.org

Table 3: Representative Third-Order Non-Linear Optical Properties of Unconstrained Green Fluorescent Protein (GFP) Chromophores

This table provides examples of NLO coefficients for complex organic dyes, measured using the Z-scan technique at 800 nm. Similar characterization would reveal the NLO potential of this compound.

MoleculeNon-Linear Refractive Index (n₂) (x 10⁻¹⁶ cm²/W)Nature of NLO Refraction
Chromophore 17.18Positive (Self-focusing)
Chromophore 24.30Positive (Self-focusing)
Chromophore 33.07Positive (Self-focusing)
Chromophore 42.57Positive (Self-focusing)

Data adapted from a study on GFP chromophores to illustrate typical NLO parameters. frontiersin.org

Sophisticated Analytical Methodologies for Detection and Quantification of Fluorescent Brightener 54

Chromatographic Separation Techniques for Trace Analysis of Fluorescent Brightener 54 and its Metabolites

Chromatography is a cornerstone for the analysis of fluorescent whitening agents, providing the necessary separation from complex sample components prior to detection.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of nonvolatile compounds like this compound. newclothmarketonline.com The technique's versatility allows for the analysis of various stilbene-based brighteners in matrices ranging from textiles and paper to food products and environmental samples. newclothmarketonline.comamazonaws.com Reversed-phase HPLC is the most common approach, utilizing C18 columns to separate the analytes. amazonaws.comnih.gov

The selection of detectors is critical for achieving high sensitivity and selectivity.

Fluorescence Detectors (FLD): Given the inherent fluorescence of Brightener 54, FLD is an exceptionally sensitive and selective detector. newclothmarketonline.comnih.gov The method involves exciting the column effluent at a specific ultraviolet wavelength (typically around 340-370 nm) and measuring the emitted light in the blue region of the spectrum (around 420-470 nm). wikipedia.orgresearchgate.net This approach offers low limits of detection (LODs), often in the micrograms per kilogram (µg/kg) range. nih.gov

Diode Array Detectors (DAD) or Photodiode Array (PDA) Detectors: These detectors acquire the entire UV-Vis spectrum for each point in the chromatogram. newclothmarketonline.comfda.gov While generally less sensitive than FLD for fluorescent compounds, PDA provides valuable spectral information that can be used to confirm the identity of the analyte and assess peak purity. newclothmarketonline.comfda.gov The combination of HPLC with both FLD and DAD/PDA in tandem provides both high sensitivity for quantification and spectral confirmation of identity. newclothmarketonline.comfda.gov

A typical HPLC method for stilbene-type brighteners involves a gradient elution using a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. amazonaws.comfda.govnih.gov

Table 1: Example HPLC-FLD/PDA Conditions for Stilbene-Type Fluorescent Brighteners. fda.gov
ParameterCondition
Column Acquity BEH Shield RP18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Gradient from 10% B to 100% B
Flow Rate 0.4 mL/min
Fluorescence Detection Excitation: 350 nm, Emission: 430 nm
PDA Detection 210-400 nm

Gas chromatography (GC) is generally not suitable for the direct analysis of stilbene-type fluorescent brighteners like this compound. researchgate.net This limitation arises from the compound's high molecular weight, low volatility, and high polarity, which are imparted by the sulfonic acid groups. researchgate.netsmolecule.com Direct injection into a GC system would lead to thermal degradation in the injector port rather than volatilization.

To enable GC-MS analysis, a chemical derivatization step is necessary to convert the nonvolatile brightener into a more volatile and thermally stable derivative. This process involves chemically modifying the polar functional groups (e.g., sulfonic acids) to create less polar, more volatile moieties. However, this adds complexity and potential sources of error to the analytical procedure. Due to these challenges, GC-based methods are far less common for this class of compounds compared to HPLC. researchgate.net

Hyphenated Spectrometric Methods (e.g., LC-MS/MS, GC-MS/MS) for Ultrasensitive Detection of this compound in Complex Matrices

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), represent the state-of-the-art for the ultrasensitive and highly specific detection of fluorescent brighteners in challenging matrices like human plasma, food, and environmental samples. nih.govsemanticscholar.org This approach couples the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry. amazonaws.comnih.gov

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source. nih.govnih.gov The resulting parent ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling detection at trace levels (ng/mL or lower). nih.govgoogle.com

Recent studies have demonstrated the successful application of LC-MS/MS for the simultaneous determination of multiple fluorescent brighteners in human plasma. nih.govnih.gov These methods often employ advanced sample preparation techniques, such as Solid-Phase Extraction (SPE), to remove interferences like phospholipids (B1166683) before analysis. nih.govnih.gov The high sensitivity of LC-MS/MS allows for method quantitation limits (MQLs) in the range of 0.012 to 0.348 ng/mL in plasma, providing a robust tool for human exposure assessment. nih.govnih.gov

Table 2: Example LC-MS/MS Parameters for Fluorescent Brightener Analysis. nih.govgoogle.com
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Ion
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Source Temperature 450 °C
Spray Voltage 5500 V
Collision Gas Nitrogen (N₂)

Advanced Fluorometric Techniques for this compound: Principles and Applications

While HPLC provides separation, direct fluorometric techniques offer rapid screening and quantification methods, leveraging the intrinsic properties of this compound.

Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a powerful technique that provides a comprehensive "fingerprint" of a fluorescent sample. nih.gov Instead of a single emission scan at a fixed excitation wavelength, an EEM is generated by collecting a series of emission spectra over a range of excitation wavelengths. nih.gov The result is a three-dimensional contour plot of excitation wavelength versus emission wavelength versus fluorescence intensity, which is highly characteristic of the fluorescent compounds present. nih.gov For stilbene (B7821643) derivatives, this allows for detailed characterization of their photophysical properties. nih.gov

However, in complex matrices such as natural waters, the EEMs of target analytes like this compound can overlap with the fluorescence from natural organic matter (NOM), creating significant interference. usgs.govumn.edu This is where Parallel Factor (PARAFAC) analysis, a multi-way chemometric decomposition model, becomes invaluable. PARAFAC can mathematically deconvolve a dataset of EEMs from multiple samples into the individual fluorescent components, even when their spectra are heavily overlapped. This allows for the qualitative identification and quantitative estimation of the target brightener in the presence of complex background fluorescence.

Beyond PARAFAC, other chemometric approaches are crucial for building robust quantitative models from spectral data, particularly in the presence of interferences. usgs.gov Techniques like Partial Least Squares (PLS) regression are often used to correlate the spectral data (from fluorescence or UV-Vis spectroscopy) with the concentration of the analyte.

PLS is particularly effective when dealing with large spectral datasets where variables (wavelengths) are highly correlated and may also contain noise or background signals. By modeling the relationship between the spectral information and the known concentrations in a set of calibration samples, a predictive model can be built. This model can then be used to determine the concentration of this compound in unknown samples, even when interfering substances are present, provided they were represented in the calibration set. This approach can improve the accuracy of quantitative analysis compared to simple univariate methods that rely on a single wavelength. usgs.gov

Development of Novel Sensor Technologies (e.g., Electrochemical, Biosensors) for Real-time or On-site Detection of this compound

The demand for rapid, portable, and real-time monitoring of chemical compounds in various environmental and industrial settings has spurred the development of novel sensor technologies. For a compound like this compound, which is widely used in textiles, paper, and detergents, the ability to perform on-site detection is crucial for quality control and environmental assessment. smolecule.com This section explores the potential application of electrochemical sensors and biosensors for this purpose.

Electrochemical Sensors

Electrochemical sensors are analytical devices that convert a chemical response into an electrical signal. electrochemsci.org Their application for detecting organic molecules like this compound is a promising area of research. These sensors can be designed to be highly sensitive and selective, and their low cost and potential for miniaturization make them ideal for portable, on-site analysis. researchgate.net

The operational principle of an electrochemical sensor for this compound would likely involve the direct oxidation or reduction of the molecule at an electrode surface. The resulting current or potential change would be proportional to the concentration of the analyte. The development of such a sensor would require careful selection of the electrode material and modification of its surface to enhance the electrochemical response and minimize interference from other substances in the sample matrix.

Biosensors

Biosensors are analytical devices that incorporate a biological recognition element (such as an enzyme, antibody, or nucleic acid) with a physicochemical transducer. nih.gov Fluorescence-based biosensors are particularly relevant for the detection of fluorescent compounds. researchgate.net These sensors can offer high specificity and sensitivity. mdpi.com

A potential biosensor for this compound could utilize an antibody specifically designed to bind to the molecule. This antibody could be immobilized on a transducer surface. The binding event could then be detected through a change in fluorescence or another signal. mdpi.com Another approach could involve using enzymes that interact with this compound, with the enzymatic activity being monitored to quantify the compound.

The development of these novel sensor technologies for the real-time or on-site detection of this compound holds significant promise. While specific sensors for this compound are still an emerging area of research, the foundational principles of electrochemical and biosensor technologies provide a strong basis for their future development and application.

Table 1: Comparison of Potential Sensor Technologies for this compound Detection

FeatureElectrochemical SensorsBiosensors
Principle Measures changes in electrical properties due to redox reactions.Utilizes specific biological recognition elements (e.g., antibodies, enzymes). nih.gov
Potential Advantages Low cost, portability, rapid response, high sensitivity. researchgate.netHigh specificity, high sensitivity, potential for continuous monitoring. mdpi.com
Potential Challenges Susceptibility to interference from matrix components, electrode fouling.Stability of the biological component, potential for matrix effects on biological recognition.
Suitability for On-site Use HighHigh

Methodological Research in Sample Preparation and Matrix Effects for this compound Analysis

The accurate quantification of this compound in various samples, such as textiles, paper, detergents, and environmental waters, is often complicated by the complexity of the sample matrix. nih.gov Methodological research in sample preparation and understanding matrix effects are therefore critical for developing reliable analytical procedures.

Sample Preparation

The primary goal of sample preparation is to extract this compound from the sample matrix and to remove interfering substances that could affect the analysis. Common extraction techniques that could be applied include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. nih.gov It can be effective for separating this compound from certain matrices, but may require significant volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. nih.gov The analyte is then eluted with a small volume of solvent. This method is often more efficient and uses less solvent than LLE.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov This can lead to faster extraction times and reduced solvent consumption.

The choice of sample preparation method will depend on the nature of the sample matrix and the analytical technique being used. For example, the analysis of this compound in a solid sample like paper or textiles would require an initial extraction step to bring the analyte into a liquid phase before further cleanup.

Matrix Effects

The matrix of a sample refers to all the components of the sample other than the analyte of interest. These components can interfere with the analytical measurement, leading to inaccurate results. This is known as the matrix effect. researchgate.net In the context of this compound analysis, matrix effects can arise from other fluorescent compounds in the sample, substances that quench the fluorescence of the analyte, or components that interfere with the ionization process in mass spectrometry. nih.gov

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Thorough sample preparation to remove interfering substances is the most direct way to reduce matrix effects.

Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.

Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample and calibration standards. By comparing the response of the analyte to the internal standard, matrix effects can be minimized.

Advanced Analytical Techniques: Techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry can provide high selectivity, which helps to separate the analyte from interfering matrix components. nih.govfda.gov

Methodological research in these areas is crucial for ensuring the accuracy and reliability of data on the presence and concentration of this compound in various products and the environment.

Table 2: Overview of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids. nih.govSimple, widely applicable.Can be time-consuming, requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent. nih.govHigh efficiency, reduced solvent consumption, potential for automation.Sorbent selection can be critical, potential for sorbent-analyte interactions.
Microwave-Assisted Extraction (MAE) Use of microwave energy to accelerate extraction. nih.govFast extraction times, reduced solvent usage.Requires specialized equipment.

Environmental Fate and Mechanistic Ecotoxicological Research of Fluorescent Brightener 54

Occurrence, Distribution, and Transport Dynamics of Fluorescent Brightener 54 in Aquatic and Terrestrial Ecosystems

The primary route for this compound to enter the environment is through wastewater. industrialchemicals.gov.au As a component of laundry detergents, a portion of the compound adheres to fabrics during washing, while the remainder is discharged into sewer systems. industrialchemicals.gov.au Industrial uses in textile finishing and papermaking also contribute to its release into wastewater. industrialchemicals.gov.auoecd.org

Upon entering wastewater treatment plants (WWTPs), fluorescent brighteners like FB 54 exhibit a strong tendency to adsorb to suspended solids and sludge. industrialchemicals.gov.auusgs.gov This adsorption process is a significant factor in their removal from the aqueous phase of wastewater. industrialchemicals.gov.au However, the portion that remains in the treated effluent is released into surface waters, leading to its presence in rivers and lakes. industrialchemicals.gov.auheraproject.com Monitoring studies in various aquatic environments have detected fluorescent whitening agents, indicating their distribution in these ecosystems. heraproject.comnih.gov For instance, concentrations of certain fluorescent whitening agents in rivers and lakes have been measured in the range of 0.03 to 2 µg/L. heraproject.com

The transport of FB 54 in aquatic systems is influenced by factors such as water flow, partitioning between the water column and sediment, and photodegradation. acs.org The compound can be transported over distances in rivers and eventually accumulate in sediments due to its adsorption characteristics. industrialchemicals.gov.auacs.org In terrestrial ecosystems, the application of sewage sludge as fertilizer can introduce FB 54 to soils. However, one study indicated that when corn and soybean were planted in soil containing an optical brightener, the compound was not detected in the leaves and stems at harvest, suggesting limited uptake by these plants. raytopoba.com

Biotransformation and Biodegradation Pathways of this compound in Wastewater Treatment Plants and Natural Environments

The chemical structure of many fluorescent brighteners, including stilbene-derivatives, makes them relatively resistant to biodegradation. usgs.gov In wastewater treatment plants, the primary removal mechanism for compounds like FB 54 is not biodegradation but rather adsorption to sludge. usgs.gov Studies have shown that a significant percentage of optical brighteners, as high as 85%, can be removed from wastewater through this adsorption process. usgs.gov

In natural aquatic environments, biodegradation of fluorescent brighteners is generally considered to be a slow process. vt.edu The persistence of these compounds is influenced by their chemical stability. However, some research suggests that while the parent compounds may be resistant to biodegradation, their photodegradation products can be more readily biodegradable. heraproject.com For instance, research on DSBP-type fluorescent whitening agents has shown that their photodegradation products are readily biodegradable. heraproject.com

Adsorption, Desorption, and Sorption Kinetics of this compound on Environmental Particulates and Sediments

The sorption behavior of this compound is a key aspect of its environmental fate. These compounds exhibit a high affinity for solid materials, which governs their distribution in aquatic and terrestrial systems. industrialchemicals.gov.au In wastewater treatment, the strong adsorption of fluorescent brighteners to activated sludge is a major removal pathway from the water phase. industrialchemicals.gov.au It has been reported that the adsorbed fraction can exceed 90% in activated sludge. industrialchemicals.gov.au

In natural waters, the partitioning of FB 54 between the aqueous phase and suspended particles or sediments is a critical process. acs.org While the adsorbed fraction in rivers and coastal waters may be lower than in WWTPs, sedimentation is still considered an important removal mechanism from the water column. industrialchemicals.gov.au The kinetics of adsorption and desorption will determine the bioavailability of the compound to aquatic organisms and its long-term fate in the sediment. The affinity of optical brighteners for cellulose (B213188) is particularly high, a property that is exploited in their application to textiles and paper. usgs.gov This strong binding tendency also influences their interaction with organic matter in sediments and soils.

Chemical Degradation Processes (e.g., Hydrolysis, Oxidation) of this compound in Environmental Compartments

Beyond biological processes, chemical degradation plays a role in the environmental fate of this compound. One of the most significant chemical degradation pathways for fluorescent brighteners in the environment is photodegradation, which is the breakdown of the compound by exposure to ultraviolet light. usgs.gov In aqueous systems, stilbene-type fluorescent whitening agents undergo rapid isomerization followed by photodegradation. heraproject.comacs.org

The rate of photodegradation is influenced by environmental conditions such as sunlight intensity and water clarity. acs.org For example, one study on the River Glatt in Switzerland determined that direct photolysis was a major process affecting the fate of two fluorescent whitening agents, with half-lives of 0.9 and 2.7 days under clear summer skies. acs.org In contrast to photodegradation, hydrolysis is not considered a significant degradation pathway for optical brighteners in the environment due to their chemical stability in water, particularly in the dark. usgs.gov The stability of these compounds is a desirable characteristic for their industrial applications, as they must withstand various chemical conditions during manufacturing and use. epa.gov

Research on Bioaccumulation and Bioconcentration Mechanisms of this compound in Aquatic and Terrestrial Organisms

The potential for a chemical to bioaccumulate in organisms is a critical consideration in environmental risk assessment. Bioaccumulation refers to the uptake of a substance from the environment, leading to a higher concentration in the organism than in the surrounding medium. There is a lack of specific data in the available literature concerning the fat-solubility of most brightener molecules, which is a key factor in assessing bioaccumulation potential. epa.gov

While direct studies on the bioaccumulation and bioconcentration of this compound in various organisms are not extensively detailed in the provided search results, the general properties of similar compounds suggest a low potential for significant bioaccumulation in the fatty tissues of organisms. This is partly due to their high water solubility. However, the strong adsorption of these compounds to particulate matter could lead to exposure for benthic organisms that live in and ingest sediment. Further research is needed to fully understand the mechanisms and extent of bioaccumulation and bioconcentration of FB 54 in both aquatic and terrestrial food webs.

Elucidation of Ecotoxicological Mechanisms of Action of this compound at Molecular and Cellular Levels in Model Organisms

Understanding the ecotoxicological mechanisms of action of this compound at the molecular and cellular levels is essential for evaluating its potential harm to environmental organisms. The available information indicates that some toxicity tests for certain fluorescent brighteners have been conducted. oecd.org For instance, some studies have been performed using surrogate compounds with similar structural characteristics. oecd.org

The ecotoxicity of fluorescent whitening agents has been evaluated for various aquatic organisms. While specific mechanistic studies at the molecular and cellular level for FB 54 are not detailed in the provided results, risk assessments for similar compounds have been conducted. These assessments typically involve determining the Predicted No Effect Concentration (PNEC) based on acute and chronic toxicity data for organisms such as algae, daphnia, and fish. heraproject.com The comparison of the PNEC with the Predicted Environmental Concentration (PEC) helps to characterize the environmental risk. For some fluorescent whitening agents, the PEC/PNEC ratios have been found to be well below 1, suggesting a low risk to the aquatic environment. heraproject.com

Methodological Research for Environmental Risk Assessment of this compound (excluding specific risk profiles)

The environmental risk assessment of chemicals like this compound involves a structured approach that includes exposure assessment and effects assessment. heraproject.com Methodological research in this area focuses on developing and refining the tools and models used in these assessments.

For exposure assessment, methodologies include monitoring studies to measure environmental concentrations and the use of fate and transport models. heraproject.comacs.org Computer simulations, such as the AQUASIM model used for the River Glatt study, are valuable tools for understanding the dynamic behavior of these compounds in aquatic systems. acs.org These models incorporate key processes like photolysis and sorption to predict environmental concentrations. acs.org

Application Oriented Research and Mechanism of Action of Fluorescent Brightener 54 in Advanced Systems

Mechanistic Studies of Fluorescent Brightener 54 Interaction with Cellulosic and Synthetic Fibers

The interaction of this compound with textile fibers is a complex process governed by various physicochemical principles. With cellulosic fibers such as cotton, the primary mechanism of interaction is believed to be hydrogen bonding. The brightener molecules, which are typically anionic, are attracted to the surface of the fibers. The presence of surfactants and salts in the application medium can significantly influence the sorption efficiency of the brightener onto the fibers. Studies on similar stilbene-based brighteners have shown that electrostatic interactions also play a crucial role. For instance, the use of a cationic surfactant below its critical micelle concentration can enhance the sorption of the anionic brightener, while an anionic surfactant may show a different effect. The salt can influence sorption by decreasing the critical micelle concentration of surfactants or by screening the surface charges of the fiber, thereby reducing electrostatic repulsion between the brightener and the fiber. researchgate.netresearchgate.net

In the case of synthetic fibers like polyamide (nylon), the interaction mechanism is different. The adsorption process is influenced by factors such as the application pH and temperature. A lower pH tends to increase the uptake of the brightener, suggesting that ion-ion interactions contribute to the substantivity. Furthermore, higher application temperatures can increase the kinetic energy of the brightener molecules and promote fiber swelling, leading to enhanced adsorption. Research on the adsorption of similar compounds on nylon has suggested a multilayer adsorption mechanism, indicating that forces other than simple ion-ion interactions are also at play. researchgate.net

Table 1: Factors Influencing the Interaction of this compound with Fibers

Fiber TypePrimary Interaction MechanismsKey Influencing Factors
Cellulosic (e.g., Cotton) Hydrogen Bonding, Electrostatic InteractionsSurfactant type and concentration, Salt concentration, pH
Synthetic (e.g., Nylon) Ion-Ion Interactions, Other non-ionic forcesApplication pH, Temperature, Liquor ratio

Role of this compound as a Photoinitiator in Advanced Photopolymerization Systems

While specific research on this compound as a photoinitiator is limited in publicly available literature, the broader class of stilbene-based fluorescent brighteners has been investigated for this application. Photoinitiators are molecules that, upon absorption of light, generate reactive species that can initiate a polymerization reaction. Stilbene (B7821643) derivatives, with their ability to absorb UV light, have the potential to act as photosensitizers in such systems.

In a typical photopolymerization setup, the fluorescent brightener would absorb UV radiation, leading to an excited state. This excited molecule could then transfer its energy to a co-initiator, which in turn generates the free radicals necessary to start the polymerization of monomers, such as acrylates. This process is particularly valuable in applications like 3D printing and the curing of coatings and adhesives. The efficiency of such a system would depend on factors like the absorption spectrum of the brightener, the energy transfer efficiency to the co-initiator, and the quantum yield of radical generation. researchgate.net

Development of this compound Derivatives for Bioimaging and Fluorescent Probe Applications

The development of fluorescent probes for bioimaging is a rapidly growing field, and stilbene derivatives are a class of compounds that have shown promise in this area. While there is no specific literature on the derivatization of this compound for this purpose, the general principles can be extrapolated. The synthesis of fluorescent probes often involves modifying a core fluorophore, in this case, the stilbene structure of FB 54, to enhance its properties for biological applications.

These modifications could include the introduction of specific functional groups to target particular cellular components or biomolecules. For example, stilbene derivatives have been synthesized to target amyloid plaques in the brain, which are associated with Alzheimer's disease. nih.govnih.gov Such probes are designed to have strong fluorescence emission and high extinction coefficients. The synthesis of these derivatives often involves multi-step chemical reactions to attach the desired targeting moieties and to optimize the photophysical properties of the molecule. nih.govnih.gov

Investigation of this compound in Forensic Science and Document Security Methodologies

Fluorescent brighteners, including compounds like this compound, have found a niche application in forensic science, particularly in the examination of questioned documents and for security printing. The inherent fluorescence of these compounds under ultraviolet light can be used to create covert security features in documents such as banknotes and passports. These features are not visible under normal lighting conditions but become apparent when exposed to a UV light source, thus helping to prevent counterfeiting. nih.gov

In forensic document analysis, the presence, absence, or type of fluorescent brightener in a paper can be a key piece of evidence. For instance, if a page in a multi-page document has a different fluorescent signature than the others, it could indicate that the page has been substituted. Forensic examiners use various non-destructive techniques, such as video spectral comparison, to analyze the fluorescence of paper and inks. This allows them to differentiate between different types of paper and to detect alterations or forgeries. harriscountytx.gov

Integration of this compound into Novel Functional Materials for Optical and Smart Applications

The unique optical properties of fluorescent brighteners make them attractive candidates for integration into novel functional materials, including smart materials. Smart materials are designed to respond to external stimuli, and fluorescent compounds can be used to create materials that change their optical properties in response to changes in their environment.

For example, stilbene-based fluorescent dyes can be incorporated into polymer matrices to create materials with specific optical functionalities. These could include applications in sensors, where a change in the fluorescence of the material indicates the presence of a particular analyte. Another potential application is in the development of smart textiles, where the fluorescent properties could be used for aesthetic purposes or for creating textiles that respond to light. The successful integration of FB 54 into such materials would require careful consideration of its compatibility with the host material and the stability of its fluorescent properties over time. sciencedaily.com

Research on the Interaction of this compound with Biological Macromolecules (e.g., Proteins, Polysaccharides, DNA) and its Antifungal Activity Mechanisms

The interaction of stilbene derivatives with biological macromolecules is an area of active research. While specific studies on this compound are not abundant, research on other stilbene compounds provides valuable insights. Stilbene derivatives have been shown to possess antifungal activity. nih.govmdpi.comsemanticscholar.org The mechanism of this activity is thought to involve the disruption of fungal cell membranes and the inhibition of essential enzymes. For example, resveratrol, a well-known stilbene, and its derivatives have been shown to be effective against a range of fungi. nih.govmdpi.comsemanticscholar.org The presence of sulfonic acid groups in the structure of FB 54, which are not present in resveratrol, would likely influence its interaction with biological systems.

The interaction of fluorescent brighteners with polysaccharides is also of interest. For instance, certain fluorescent brighteners are known to bind to chitin, a major component of fungal cell walls. This binding can be used to visualize fungal structures under a microscope. The interaction is likely mediated by a combination of hydrogen bonding and hydrophobic interactions.

Regarding proteins and DNA, the interaction with small molecules like FB 54 can be complex. The anionic nature of FB 54, due to its sulfonate groups, suggests that electrostatic interactions could play a significant role in its binding to positively charged regions of proteins or in its interaction with the phosphate (B84403) backbone of DNA. However, detailed studies on the specific binding modes and affinities of this compound with these macromolecules are needed to fully understand these interactions. nih.gov

Table 2: Investigated Biological Interactions of Stilbene Derivatives

Biological Macromolecule/OrganismObserved Interaction/ActivityPotential Mechanism of Action
Fungi Antifungal activityDisruption of cell membrane, Enzyme inhibition
Polysaccharides (e.g., Chitin) Binding and fluorescenceHydrogen bonding, Hydrophobic interactions
Proteins Potential for bindingElectrostatic interactions, Hydrophobic interactions
DNA Potential for interactionElectrostatic interactions with phosphate backbone

Theoretical and Computational Chemistry Studies of Fluorescent Brightener 54

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure, Reactivity, and Excited State Properties of Fluorescent Brightener 54

Quantum chemical calculations are fundamental to understanding the electronic behavior of fluorescent molecules like this compound, which is chemically known as 4,4'-bis(2-sulfostyryl) biphenyl. smolecule.com Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating molecular structure, stability, and photophysical properties. mdpi.com

DFT calculations are typically employed to determine the optimized ground-state geometry of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. For stilbene (B7821643) derivatives, a key feature is the planarity of the molecule, which is crucial for its fluorescent properties. ufpa.br Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation properties and chemical reactivity. mdpi.com A smaller gap generally indicates that the molecule can be excited by lower-energy light, which is relevant for its function as a fluorescent brightener that absorbs UV light.

TD-DFT is the primary method for investigating the excited state properties. cdnsciencepub.com By simulating the electronic transitions, TD-DFT can predict the absorption and emission spectra of the molecule. This allows for the calculation of the maximum absorption wavelength (λmax), which corresponds to the energy required to promote an electron from the ground state to an excited state, and the maximum emission wavelength (λem), which relates to the energy released when the electron returns to the ground state. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

The following table illustrates the type of data that can be obtained from DFT and TD-DFT calculations for this compound.

Illustrative Data Table: Calculated Electronic Properties of this compound This data is hypothetical and for illustrative purposes only, based on typical values for stilbene derivatives.

Parameter Calculated Value Method Significance
HOMO Energy -5.8 eV DFT/B3LYP Relates to electron-donating ability
LUMO Energy -2.1 eV DFT/B3LYP Relates to electron-accepting ability
HOMO-LUMO Gap 3.7 eV DFT/B3LYP Correlates with excitation energy
Max. Absorption Wavelength (λmax) 350 nm TD-DFT/B3LYP Predicts UV absorption peak
Max. Emission Wavelength (λem) 430 nm TD-DFT/B3LYP Predicts blue fluorescence emission
Oscillator Strength (f) 1.2 TD-DFT/B3LYP Indicates the intensity of the electronic transition

Molecular Dynamics (MD) Simulations of this compound in Solution and Interacting with Substrates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly useful for understanding how this compound behaves in a realistic environment, such as in an aqueous solution or when adsorbed onto a substrate like cellulose (B213188) (a key component of paper and cotton fabrics). nih.gov

In MD simulations, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be simulated, providing insights into its dynamic behavior.

For this compound in solution, MD simulations can reveal information about its solvation, conformational flexibility, and aggregation tendencies. For instance, simulations can show how water molecules arrange around the brightener and how the molecule's shape might change over time.

When studying the interaction with substrates, MD simulations can model the adsorption process of this compound onto a cellulose surface. researchgate.net This is critical for its function as a whitening agent. These simulations can identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of the brightener to the fibers. By analyzing the simulation trajectories, researchers can determine the preferred orientation of the molecule on the surface and the strength of the interaction. This information is vital for designing more effective fluorescent whitening agents.

Illustrative Data Table: MD Simulation Parameters for this compound on a Cellulose Surface This data is hypothetical and for illustrative purposes only.

Parameter Value/Description Purpose
System 1 molecule of this compound, 1 cellulose nanofibril, 5000 water molecules To simulate the adsorption process in an aqueous environment
Force Field GROMOS54a7 To define the interatomic potentials
Simulation Time 100 ns To allow the system to reach equilibrium and sample relevant conformations
Temperature 300 K To simulate room temperature conditions
Pressure 1 bar To simulate atmospheric pressure
Key Analysis Radial distribution functions, hydrogen bond analysis, binding free energy To quantify the interaction between the brightener and the cellulose surface

Computational Prediction and Experimental Validation of this compound Emission Spectra and Photophysical Parameters

A crucial aspect of computational chemistry is the ability to predict molecular properties that can be validated by experimental measurements. For this compound, the most important photophysical parameters are its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

As mentioned in section 7.1, TD-DFT is the workhorse for predicting the UV-Vis absorption and fluorescence emission spectra. cdnsciencepub.com The accuracy of these predictions depends on the choice of the functional and basis set used in the calculations. By comparing the computationally predicted spectra with experimentally measured spectra, researchers can validate their theoretical models and gain a deeper understanding of the electronic transitions involved in the fluorescence process. omlc.org

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is another critical parameter. While direct and accurate prediction of quantum yield from first principles is challenging, computational methods can provide insights into the factors that influence it, such as the geometries of the ground and excited states and the rates of radiative and non-radiative decay processes.

Similarly, the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, can be estimated from the calculated oscillator strength of the electronic transition.

The synergy between computational prediction and experimental validation is a powerful approach. Discrepancies between theoretical and experimental results can point to complex environmental effects or limitations in the computational models, driving further research and refinement of the theoretical methods.

Illustrative Data Table: Comparison of Predicted and Experimental Photophysical Parameters for this compound This data is hypothetical and for illustrative purposes only.

Parameter Predicted Value (TD-DFT) Experimental Value
Max. Absorption Wavelength (λmax) 350 nm 348 nm
Max. Emission Wavelength (λem) 430 nm 435 nm
Stokes Shift 80 nm 87 nm
Fluorescence Quantum Yield (ΦF) 0.85 (estimated) 0.90
Fluorescence Lifetime (τF) 1.5 ns (estimated) 1.3 ns

Elucidation of Reaction Mechanisms and Degradation Pathways of this compound using Computational Approaches

Fluorescent brighteners can degrade over time, particularly when exposed to light, which can lead to a loss of whitening effect and the formation of colored byproducts. Computational chemistry offers valuable tools to investigate the mechanisms of these degradation processes.

One common degradation pathway for stilbene-based compounds is photoisomerization, where the fluorescent trans-isomer is converted to the non-fluorescent cis-isomer upon absorption of light. acs.org Computational methods can be used to calculate the energy barrier for this isomerization process and to study the geometries of the transition states involved.

Another degradation pathway is photo-oxidation. DFT calculations can be used to model the reaction of this compound with reactive oxygen species, such as singlet oxygen or hydroxyl radicals. By calculating the reaction energies and activation barriers for different potential reaction pathways, it is possible to identify the most likely degradation products. This information is crucial for understanding the photostability of the brightener and for developing strategies to improve its longevity. For distyrylbiphenyl (B371695) derivatives, photodegradation can lead to the formation of products like benzaldehyde-2-sulphonic acid salt and diphenyl-4,4'-dialdehyde. heraproject.com

Illustrative Data Table: Calculated Activation Energies for Degradation Pathways of this compound This data is hypothetical and for illustrative purposes only.

Degradation Pathway Reaction Step Activation Energy (kcal/mol) Computational Method
Photoisomerization trans to cis isomerization 15 DFT/B3LYP
Photo-oxidation Reaction with singlet oxygen 12 DFT/B3LYP
Photo-oxidation Reaction with hydroxyl radical 8 DFT/B3LYP

Application of Machine Learning and Artificial Intelligence in this compound Research (e.g., property prediction, synthesis design)

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research. nih.govquantumzeitgeist.com These approaches can be applied to this compound research in several ways.

Property Prediction: ML models can be trained on large datasets of fluorescent molecules to predict their photophysical properties, such as absorption and emission wavelengths and quantum yields. nih.govchemrxiv.org By using the chemical structure of this compound as input, a trained ML model could rapidly predict its properties without the need for time-consuming quantum chemical calculations. This is particularly useful for high-throughput screening of potential new brightener candidates.

Synthesis Design: AI algorithms can be used to design novel fluorescent brighteners with desired properties. mdpi.com By learning the relationship between chemical structure and fluorescent properties from existing data, these algorithms can propose new molecular structures that are likely to be effective whitening agents. Furthermore, AI can assist in planning the synthetic routes to these new compounds, potentially accelerating the discovery and development process. For instance, AI can be used in the inverse design of optical materials, where the desired properties are specified, and the AI model generates the corresponding chemical structure. techbriefs.commdpi.com

The application of ML and AI in the field of fluorescent materials is still evolving, but it holds great promise for the future design and discovery of new and improved fluorescent brighteners like this compound.

Future Directions and Emerging Research Challenges for Fluorescent Brightener 54

Advancements in Sustainable Synthesis and Green Chemistry Innovations for Fluorescent Brightener 54 Production

The conventional synthesis of pyrazoline derivatives, the chemical class to which this compound belongs, often involves multi-step processes that may utilize hazardous solvents and reagents. A significant future direction lies in the development of sustainable and green synthesis routes for its production.

Key Research Areas:

Microwave-Assisted Synthesis: Research into microwave-assisted organic synthesis offers a promising avenue for the eco-friendly production of pyrazoline compounds. mdpi.com This technology can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions.

Ultrasound-Promoted Reactions: Sonocatalysis, the use of ultrasound to promote chemical reactions, presents another green approach. Studies on the synthesis of similar pyrazole compounds have demonstrated that ultrasound irradiation can lead to good yields in shorter reaction times, often using more environmentally benign solvents like ethanol. nih.gov

One-Pot, Multi-Component Reactions: The development of one-pot, three-component condensation reactions for the synthesis of pyrazoline derivatives under solvent-free conditions using recyclable catalysts is a key area of innovation. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Use of Greener Catalysts: Investigating the use of reusable and cost-effective ionic liquids or other green catalysts can further enhance the sustainability of the synthesis process. researchgate.net

A comparative look at traditional versus potential green synthesis methods is presented in the table below.

Synthesis ParameterConventional MethodGreen Chemistry Approach
Energy Source Thermal heatingMicrowaves, Ultrasound
Solvents Often volatile organic compoundsEthanol, water, or solvent-free
Catalysts Often homogenous, non-recyclableRecyclable ionic liquids, solid acids
Reaction Time LongerShorter
Waste Generation HigherLower

This table is interactive. Click on the headers to learn more about each parameter.

The adoption of these green chemistry principles in the industrial production of this compound is a critical challenge that requires further research and development to ensure economic viability and scalability.

Refined Understanding of Environmental Fate and Mechanistic Ecotoxicology of this compound and its Metabolites

While fluorescent brighteners are widely used, a comprehensive understanding of the environmental fate and ecotoxicological effects of this compound and its degradation products is still emerging. Future research must focus on elucidating these aspects to ensure its environmental safety.

Key Research Challenges:

Biodegradation Pathways: The biodegradation of pyrazoline-based compounds in various environmental compartments (water, soil, sediment) is not fully understood. Identifying the primary degradation pathways and the resulting metabolites is crucial for assessing their persistence and potential long-term impact.

Aquatic Toxicity: While some studies have investigated the toxicity of fluorescent tracers, more detailed ecotoxicological studies are needed for this compound. researchgate.netsemanticscholar.org This includes assessing its acute and chronic toxicity to a range of aquatic organisms, such as algae, daphnids, and fish.

Mechanistic Toxicology: Moving beyond standard toxicity tests, future research should investigate the specific mechanisms of toxicity at the molecular and cellular levels. This could involve studying its interaction with key biological macromolecules and pathways. nih.gov

Metabolite Toxicity: The environmental transformation of this compound can lead to the formation of various metabolites. A significant challenge is to identify these metabolites and assess their individual and combined toxicity, which may differ from the parent compound.

Further research in these areas will provide the necessary data for robust environmental risk assessments and inform the development of more benign alternatives.

Exploration of Novel and High-Performance Analytical Methodologies for this compound

The ability to accurately and sensitively detect and quantify this compound in various matrices is essential for monitoring its environmental levels, ensuring product quality, and conducting toxicological studies. The development of advanced analytical methodologies is a key research focus.

Established and Emerging Analytical Techniques:

Analytical TechniquePrincipleAdvantagesFuture Research Focus
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, well-established, versatile with different detectors (UV, Fluorescence, Mass Spectrometry). researchgate.netDevelopment of UPLC-MS/MS methods for ultra-trace analysis and metabolite identification.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume, rapid analysis. youtube.comCoupling CE with laser-induced fluorescence (LIF) for enhanced sensitivity and specificity. ojp.govnih.gov
Fluorescence Spectroscopy Measurement of the fluorescence emitted by the compound upon excitation with UV light.High sensitivity and specificity for fluorescent compounds.Development of synchronous fluorescence spectroscopy for simultaneous analysis of multiple brighteners. researchgate.net

This table is interactive. Users can click on the technique for more detailed information.

Future advancements in analytical instrumentation and methodologies will enable more precise and comprehensive monitoring of this compound in complex environmental and biological samples.

Expanding the Spectrum of Advanced Applications for this compound in Materials Science and Biotechnology

Beyond its traditional use as a whitening agent, the unique photophysical properties of this compound open up possibilities for its application in advanced materials and biotechnology.

Potential High-Performance Applications:

Polymer Science: Fluorescent brighteners are already used to enhance the appearance of plastics. alfa-chemistry.com Future research could explore the use of this compound as a functional additive in polymers to not only improve aesthetics but also to act as a sensor for material degradation or as a tracer for recycling processes.

Fluorescent Probes in Biotechnology: The intrinsic fluorescence of pyrazoline derivatives makes them candidates for development as fluorescent probes for biological imaging. nih.govencyclopedia.pubresearchgate.net Research could focus on modifying the structure of this compound to target specific cellular components or to sense changes in the cellular microenvironment.

Biomedical Applications: The interaction of fluorescent dyes with biological molecules is an active area of research. nih.gov The potential for pyrazoline-based compounds to exhibit antimicrobial or other therapeutic activities is being explored, suggesting a future direction for investigating the bioactivity of this compound and its derivatives. nih.gov

Advanced Coatings and Hydrogels: Recent studies have shown that some commercial fluorescent brighteners can act as photoinitiators in aqueous visible-light photopolymerization, enabling the synthesis of high-performance water-based coatings and hydrogels. rsc.org This opens up a novel application area for this compound.

Unlocking these advanced applications will require interdisciplinary research at the interface of chemistry, materials science, and biology.

Synergistic Integration of Experimental and Computational Approaches in this compound Research

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research and gain deeper insights into the properties and behavior of this compound.

Computational Methods in Fluorescent Brightener Research:

Molecular Docking: This technique can be used to predict the binding interactions of this compound and its metabolites with biological targets, such as enzymes or DNA. nih.gov This can help in understanding its potential toxicological mechanisms and in designing new molecules with specific biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the ecotoxicological properties of this compound and related pyrazoline compounds based on their molecular structure. nih.govnih.gov This can aid in prioritizing compounds for experimental testing and in designing safer alternatives.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure and photophysical properties of this compound. This can provide insights into its fluorescence mechanism and help in the design of new brighteners with improved performance. nih.gov

The synergy between in silico predictions and experimental validation will be crucial for a more efficient and comprehensive understanding of this compound.

Research into Regulatory Science and Policy Frameworks for this compound from a Chemical Stewardship Perspective

As with any widely used chemical, the responsible management of this compound throughout its lifecycle is of paramount importance. This necessitates a robust regulatory framework and a commitment to chemical stewardship from manufacturers and users.

Key Aspects of Chemical Stewardship and Regulation:

Regulatory Compliance: The use of optical brighteners in various consumer products is subject to regulations in different regions. For instance, in the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation governs the use of chemical substances. It is crucial for the industry to stay abreast of and comply with these evolving regulations.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from its synthesis to its disposal, is needed to identify and mitigate potential environmental and health impacts at each stage.

Industry Initiatives: Proactive industry initiatives focused on product stewardship can play a significant role in ensuring the safe use of this compound. This includes providing clear guidance on its applications, promoting responsible disposal practices, and investing in research on its environmental and health aspects.

Public Perception and Transparency: Open communication and transparency regarding the safety and environmental profile of this compound are essential for maintaining public trust and ensuring its continued acceptance in the marketplace. While products conforming to national regulations are generally considered safe, addressing consumer concerns through clear information is important. raytopoba.com

A forward-looking approach to regulatory science and chemical stewardship will be vital for the sustainable and responsible use of this compound in the years to come.

Q & A

Q. What spectroscopic methods are recommended for characterizing Fluorescent Brightener 54 (FB54) in aqueous solutions?

To characterize FB54, use UV-Vis absorption spectroscopy to determine its excitation maxima and fluorescence spectroscopy (e.g., steady-state or time-resolved) to measure emission profiles and quantum yields. Calibrate instruments using standardized protocols (e.g., ASTM guidelines for fluorescence qualification) and reference materials like quinine sulfate for quantum yield calculations . For reproducibility, document solvent purity, pH, and temperature conditions, as these factors influence photophysical properties .

Q. How can researchers ensure reproducibility in FB54 fluorescence intensity measurements across laboratories?

Adopt metrologically validated protocols, such as those outlined in ASTM E578-21, which standardize instrument calibration, spectral correction, and use of physical transfer standards (e.g., certified fluorescent dyes). Cross-validate data using interlaboratory studies to address variations in detector sensitivity or excitation sources .

Q. What are the critical parameters to control when designing FB54 stability studies under varying pH conditions?

Key parameters include:

  • pH range : Test across physiologically and industrially relevant ranges (e.g., pH 4–10).
  • Temperature : Maintain constant temperature (e.g., 25°C) to isolate pH effects.
  • Ionic strength : Use buffer systems (e.g., phosphate, acetate) with controlled ionic concentrations.
  • Light exposure : Shield samples from ambient light to prevent photodegradation. Monitor fluorescence decay kinetics and correlate with structural changes via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can Stern-Volmer analysis resolve contradictions in FB54 quenching data caused by competing mechanisms (e.g., static vs. dynamic quenching)?

Perform time-resolved fluorescence measurements to distinguish static (ground-state complexation) and dynamic (collisional) quenching. Plot F0F\frac{F_0}{F} vs. quencher concentration ([Q]). A linear Stern-Volmer plot suggests single-mechanism quenching, while upward curvature indicates static quenching. Use modified Stern-Volmer equations (e.g., Lehrer’s equation) to quantify binding constants and collisional quenching rates .

Q. What experimental strategies mitigate autofluorescence interference when quantifying FB54 in biological matrices (e.g., serum, tissue homogenates)?

  • Spectral unmixing : Use fluorescence lifetime imaging microscopy (FLIM) or hyperspectral imaging to separate FB54 signals from background autofluorescence.
  • Background subtraction : Acquire control samples (without FB54) under identical conditions.
  • Advanced purification : Pre-treat samples with size-exclusion chromatography or solid-phase extraction to remove interfering molecules .

Q. How do solvent viscosity and polarity affect FB54’s Stokes shift, and how can these effects be modeled computationally?

Conduct solvent-screening experiments using glycerol-water mixtures (varying viscosity) and solvents like DMSO, ethanol, and hexane (varying polarity). Measure Stokes shift (νabsνem\nu_{\text{abs}} - \nu_{\text{em}}) and correlate with solvent parameters (e.g., Reichardt’s ET(30)E_T(30)). Use density functional theory (DFT) to model excited-state dipole moments and solvatochromic behavior .

Q. What statistical approaches are recommended for resolving discrepancies in FB54 photobleaching rates reported in conflicting studies?

Apply multivariate regression to identify confounding variables (e.g., excitation intensity, oxygen content). Use ANOVA to compare datasets, and perform power analysis to assess sample size adequacy. Replicate experiments under harmonized conditions (e.g., ISO 17025 guidelines) to isolate methodological biases .

Methodological Best Practices

  • Data Validation : Cross-check fluorescence intensities with absorbance measurements to confirm Beer-Lambert law compliance and rule out inner-filter effects .
  • Instrument Calibration : Use NIST-traceable standards for wavelength and intensity calibration. Document instrument settings (e.g., slit widths, integration times) to ensure comparability .
  • Ethical Reporting : Disclose all experimental conditions in supplementary materials to enable replication. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.